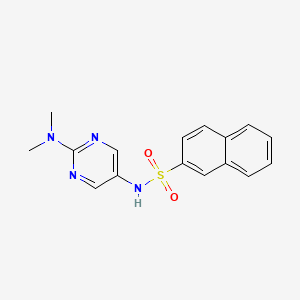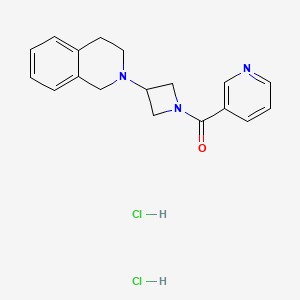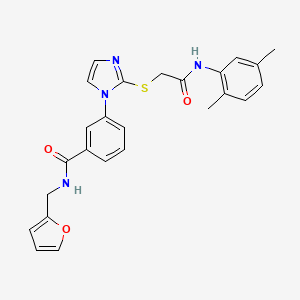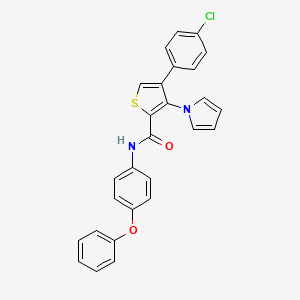
N-(2-(dimethylamino)pyrimidin-5-yl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
- Boronic Acid Coupling : It can react with boronic acids to form boronate esters, which are valuable intermediates in organic synthesis .
- Hydromethylation : By utilizing a radical approach, protodeboronation of alkyl boronic esters can lead to hydromethylation of alkenes, a transformation that remains relatively unexplored .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Molecular Imaging and Apoptosis Detection
One notable application is in molecular imaging, specifically in detecting apoptotic cell death. A study synthesized the compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) for positron emission tomography (PET) studies. This compound, part of the ApoSense family, selectively targets, binds, and accumulates within cells undergoing apoptosis, offering potential in monitoring anti-apoptotic drug treatments (Basuli et al., 2012).
Protein Interaction Studies
The fluorescent properties of sulfonamide derivatives, such as 5-(dimethylamino)-1-naphthalenesulfonamide (dansylamide, DNSA), have been utilized to study protein interactions. For instance, the differential binding profiles and spectral properties of DNSA with human carbonic anhydrase I and II have been explored, providing insights into designing isozyme-specific inhibitors for therapeutic applications (Banerjee et al., 2005).
Pharmacological Applications
The compound and its analogs have also been investigated for their potential pharmacological applications. One study evaluated sulfonamide derivatives of dagenan chloride as inhibitors of lipoxygenase and α-glucosidase, enzymes involved in inflammatory and diabetic conditions, respectively. The findings suggest these compounds could serve as leads for developing new anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Biochemical Studies
In biochemical research, sulfonamide derivatives have been used as fluorescent probes to study micelle formation and the effects of cholesterol incorporation into mixed micelles of phospholipids and bile salts. Such studies are crucial for understanding cell membrane dynamics and drug delivery mechanisms (Narayanan et al., 1980).
Antimicrobial and Anthelmintic Evaluations
Another study focused on synthesizing, characterizing, and evaluating the in vitro antimicrobial and anthelmintic activities of N-(4, 6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene sulfonamide and its metal (II) complexes. The compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Badgujar et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20(2)16-17-10-14(11-18-16)19-23(21,22)15-8-7-12-5-3-4-6-13(12)9-15/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPLRFMHMYANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2603867.png)
![2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2603869.png)

![1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2603873.png)
![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)



![4-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2603882.png)
![[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride](/img/structure/B2603883.png)

![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603886.png)